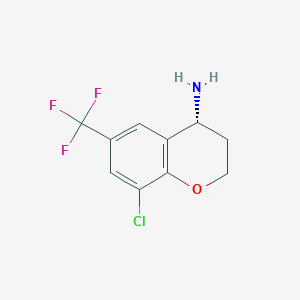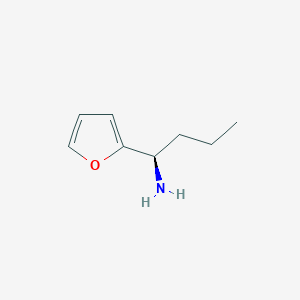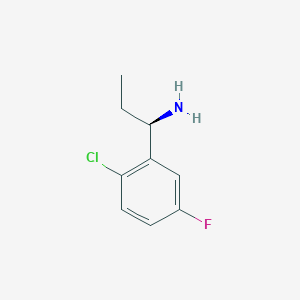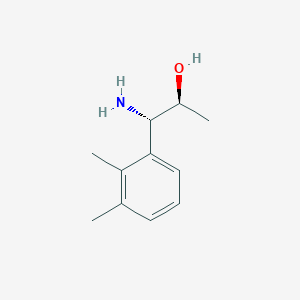
(R)-8-Chloro-6-(trifluoromethyl)chroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-8-Chloro-6-(trifluoromethyl)chroman-4-amine is a chemical compound belonging to the chroman family Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Chloro-6-(trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and cinnamic acid derivatives.
Pechmann Condensation: This reaction involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Acrylonitrile is added to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for ®-8-Chloro-6-(trifluoromethyl)chroman-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-8-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-8-Chloro-6-(trifluoromethyl)chroman-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of novel therapeutic agents due to its potential pharmacological activities.
Biological Studies: It serves as a tool for studying various biological processes and pathways.
Chemical Research: The compound is utilized in the development of new synthetic methodologies and reaction mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-8-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: A closely related compound with a similar structural framework but different substituents.
Flavanone: Another chroman derivative with distinct biological activities.
Isoflavone: A compound with a similar core structure but different functional groups.
Uniqueness
®-8-Chloro-6-(trifluoromethyl)chroman-4-amine is unique due to the presence of the chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. These substituents enhance its stability, reactivity, and potential pharmacological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H9ClF3NO |
|---|---|
Poids moléculaire |
251.63 g/mol |
Nom IUPAC |
(4R)-8-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4,8H,1-2,15H2/t8-/m1/s1 |
Clé InChI |
XOBHAODXLFYNME-MRVPVSSYSA-N |
SMILES isomérique |
C1COC2=C([C@@H]1N)C=C(C=C2Cl)C(F)(F)F |
SMILES canonique |
C1COC2=C(C1N)C=C(C=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)



![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)









